p-Methoxybenzylideneacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31752. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

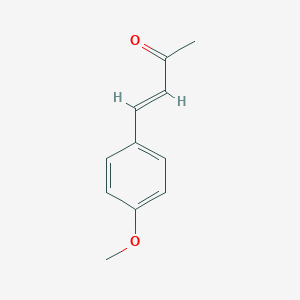

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRZKDVBPZBNJN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061338, DTXSID301282472 | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3815-30-3, 943-88-4 | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxybenzylideneacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisilidenacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisilidenacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(p-Methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYBENZYLIDENEACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79U9LYF10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to p-Methoxybenzylideneacetone: Properties, Synthesis, and Biological Significance

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxybenzylideneacetone, also known by synonyms such as Anisylidene acetone and 4-(4-methoxyphenyl)-3-buten-2-one, is an aromatic ketone belonging to the chalcone family.[1] Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This scaffold is a subject of significant interest in medicinal chemistry due to its prevalence in natural products and its association with a wide array of pharmacological activities.[2] While historically used as a fragrance ingredient, its use in this capacity is now prohibited by the International Fragrance Association (IFRA) due to its potential for dermal sensitization.[1][3] This guide provides a comprehensive technical overview of its fundamental properties, a validated synthesis protocol, spectroscopic characterization, and a review of its biological activities, offering a foundational resource for its application in research and drug development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are critical for any experimental design, from synthesis to biological screening.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | (E)-4-(4-methoxyphenyl)but-3-en-2-one[1] |

| CAS Number | 943-88-4[1] |

| Molecular Formula | C₁₁H₁₂O₂[1] |

| Molecular Weight | 176.21 g/mol [1] |

| Common Synonyms | Anisylidene acetone, p-Anisalacetone, 4-Methoxybenzalacetone[1] |

| InChIKey | WRRZKDVBPZBNJN-ONEGZZNKSA-N[1] |

Core Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White crystalline solid | [3] |

| Melting Point | 72-74 °C | [4] |

| Boiling Point | 319.8 °C at 760 mmHg | [4] |

| Density | 1.048 g/cm³ | [4] |

| LogP (octanol/water) | 2.297 | [4] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and other organic solvents. | [5] |

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (p-anisaldehyde) and a ketone (acetone).[6][7][8]

Synthetic Strategy: The Claisen-Schmidt Condensation

This reaction is a variant of the aldol condensation. The mechanism begins with the deprotonation of an α-hydrogen from acetone by a base (e.g., sodium hydroxide) to form a reactive enolate ion.[8] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-anisaldehyde, which lacks α-hydrogens and thus cannot self-condense. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone product, driven by the formation of an extended conjugated system.[6][8] Using an excess of the aldehyde or controlling the stoichiometry is crucial to favor the mono-condensation product.

Detailed Experimental Protocol: Synthesis

-

Materials: p-Anisaldehyde (4-methoxybenzaldehyde), Acetone, Ethanol (95%), Sodium Hydroxide (10% aqueous solution), Distilled Water, Ice.

-

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve 1.36 g (10 mmol) of p-anisaldehyde and 0.29 g (5 mmol) of acetone in 10 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until a homogenous solution is formed.

-

While stirring at room temperature, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 5 minutes.

-

A yellow precipitate should form upon addition of the base. Continue stirring the resulting slurry vigorously at room temperature for 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation of the product.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter paper with three 10 mL portions of cold distilled water to remove residual sodium hydroxide.

-

Allow the product to air dry on the filter paper by drawing air through the funnel for 10-15 minutes.

-

Purification Methodology: Recrystallization

The primary impurity in the crude product is typically unreacted starting material or di-condensed byproducts. Recrystallization is a highly effective method for purification.

-

Procedure:

-

Transfer the crude, dried solid to a 100 mL beaker.

-

Add a minimal volume of hot 95% ethanol (start with ~15-20 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

-

Remove the beaker from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the beaker in an ice bath for 15-20 minutes to induce maximum crystallization.

-

Collect the purified, pale-yellow crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

-

Dry the final product in a desiccator or a vacuum oven at low heat. A typical yield is 75-85%.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Structural Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data based on the structure of (E)-4-(4-methoxyphenyl)but-3-en-2-one are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3050-3000 | C-H Stretch | Aromatic & Vinylic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic (Methyl) C-H |

| ~1660-1680 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework and stereochemistry.

Predicted shifts (in CDCl₃, ~400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.40 | Singlet | 3H | -C(=O)CH₃ |

| ~3.85 | Singlet | 3H | -OCH₃ |

| ~6.65 | Doublet (J ≈ 16 Hz) | 1H | Vinylic H (α to C=O) |

| ~6.95 | Doublet (J ≈ 8.8 Hz) | 2H | Aromatic H (ortho to -OCH₃) |

| ~7.50 | Doublet (J ≈ 8.8 Hz) | 2H | Aromatic H (meta to -OCH₃) |

| ~7.55 | Doublet (J ≈ 16 Hz) | 1H | Vinylic H (β to C=O) |

Causality Note: The large coupling constant (J ≈ 16 Hz) for the two vinylic protons is definitive for the trans (E) stereochemistry of the double bond.

Predicted shifts (in CDCl₃, ~100 MHz):[5]

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C =O (Ketone) |

| ~161.5 | Aromatic C -OCH₃ |

| ~144.5 | Vinylic C -H (β to C=O) |

| ~130.0 | Aromatic C -H (meta to -OCH₃) |

| ~127.0 | Aromatic Quaternary C |

| ~125.0 | Vinylic C -H (α to C=O) |

| ~114.5 | Aromatic C -H (ortho to -OCH₃) |

| ~55.5 | -OC H₃ |

| ~27.5 | -C(=O)C H₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 176.08

-

Key Fragments: Expect fragmentation corresponding to the loss of the acetyl group (M-43) and cleavage around the ether and vinylic bonds.

Biological Activities and Potential Applications

As a member of the chalcone family, this compound and its derivatives are subjects of research for various therapeutic applications. The methoxy group on the phenyl ring is a common feature in many biologically active molecules.

Anti-inflammatory Activity

Chalcones and related structures are known to exhibit anti-inflammatory properties.[9] The mechanism often involves the modulation of key inflammatory pathways. Research on structurally similar compounds suggests that this compound may inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] This activity is frequently linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[10][11]

Caption: Postulated anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Anticancer Potential

Many chalcone derivatives and compounds containing a 4-methoxyphenyl moiety have been investigated for their anticancer properties.[12][13][14][15][16] The α,β-unsaturated ketone system is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) in proteins, thereby inhibiting enzyme function. Potential mechanisms include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[14]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints.

-

Inhibition of Tubulin Polymerization: Disrupting the formation of microtubules, which are essential for cell division.

-

Kinase Inhibition: Blocking the activity of protein kinases like CDK2 or CDK9 that are critical for cancer cell growth.[12]

While specific studies on this compound are limited, its core structure makes it a valuable scaffold for the synthesis of more complex derivatives with enhanced potency and selectivity against various cancer cell lines.

Antimicrobial and Antioxidant Activities

Methoxyphenol compounds are recognized for their antimicrobial and antioxidant capabilities.[17][18] The phenolic structure can interfere with bacterial cell membranes and essential enzymes, while also scavenging free radicals to mitigate oxidative stress.[19][20] These properties suggest potential applications for this compound derivatives as food preservatives or as agents to combat bacterial infections.

Safety and Handling

-

GHS Hazard: Classified as a skin sensitizer (Category 1B).[1]

-

Precautionary Statements: May cause an allergic skin reaction. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. If on skin, wash with plenty of soap and water.[1]

-

Regulatory Note: Prohibited for use as a fragrance ingredient by IFRA due to its sensitization potential.[3][21]

Conclusion

This compound is a fundamentally important chalcone derivative that is readily accessible through a robust and high-yielding Claisen-Schmidt condensation. Its well-defined structure, confirmed by comprehensive spectroscopic data, provides an excellent platform for chemical modification. While its direct application is limited by dermal sensitization, its core scaffold is of significant interest to the drug development community. The established links between the chalcone and methoxyphenyl motifs and potent anti-inflammatory, anticancer, and antimicrobial activities make this compound a valuable starting material and an important subject for continued investigation in medicinal chemistry.

References

- 1. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. anisylidene acetone, 943-88-4 [thegoodscentscompany.com]

- 4. anisylidene acetone | CAS#:3815-30-3 | Chemsrc [chemsrc.com]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 6. Claisen-Schmidt Condensation [cs.gordon.edu]

- 7. mdpi.com [mdpi.com]

- 8. praxilabs.com [praxilabs.com]

- 9. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iajpr.com [iajpr.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Phytochemical-Based Nanoantioxidants Stabilized with Polyvinylpyrrolidone for Enhanced Antibacterial, Antioxidant, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. (E)-anisylidene acetone, 3815-30-3 [thegoodscentscompany.com]

An In-depth Technical Guide to p-Methoxybenzylideneacetone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of p-Methoxybenzylideneacetone, a versatile α,β-unsaturated ketone with significant potential in various research and development applications, particularly in the pharmaceutical sciences. This document delves into the compound's fundamental properties, synthesis, spectral characterization, and its emerging roles in oncology and anti-inflammatory research.

Core Identification and Chemical Properties

This compound, also known by its IUPAC name (E)-4-(4-methoxyphenyl)but-3-en-2-one, is a well-characterized organic compound.[1] Its unique chemical structure, featuring a methoxy-substituted phenyl group conjugated with an enone system, is the basis for its reactivity and biological activity.

CAS Number: 943-88-4[2]

Synonyms: 4-(4-Methoxyphenyl)-3-buten-2-one, p-Anisalacetone, 4-Methoxybenzalacetone, Anisalacetone.[1]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |

| Molecular Weight | 176.21 g/mol | PubChem[1] |

| Appearance | Light yellow crystalline powder | ChemicalBook |

| Melting Point | 72-75 °C | Sigma-Aldrich |

| Boiling Point | 295.5 °C at 760 mmHg | ChemSrc |

| Solubility | Insoluble in water, soluble in ethanol, acetone, and other organic solvents. |

Synthesis of this compound via Claisen-Schmidt Condensation

The most common and efficient method for the laboratory synthesis of this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (p-anisaldehyde) and a ketone (acetone).[3][4] This reaction is a type of crossed aldol condensation.[3]

Reaction Mechanism

The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base (e.g., sodium hydroxide), forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, this compound.

A schematic of the Claisen-Schmidt condensation for the synthesis of this compound is depicted below.

Caption: Claisen-Schmidt condensation workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Claisen-Schmidt condensations.[3][4]

Materials:

-

p-Anisaldehyde (1.0 eq)

-

Acetone (1.5 eq)

-

Sodium Hydroxide (NaOH) pellets

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a 100 mL round-bottom flask, dissolve p-anisaldehyde (e.g., 10 mmol, 1.36 g) in acetone (e.g., 15 mmol, 1.1 mL).

-

Add 20 mL of 95% ethanol to the flask and stir the mixture until a clear solution is obtained.

-

In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (e.g., dissolve 2 g of NaOH in 20 mL of water).

-

Slowly add the NaOH solution dropwise to the stirred solution of the aldehyde and ketone at room temperature.

-

Continue stirring the reaction mixture for 30-60 minutes. The formation of a yellow precipitate indicates product formation.

-

Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water until the filtrate is neutral to pH paper.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound as yellow crystals.

-

Dry the purified crystals in a desiccator and determine the yield and melting point.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.51 (d, J = 16.2 Hz, 1H, Ar-CH=)

-

δ 7.47 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 6.91 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 6.64 (d, J = 16.2 Hz, 1H, =CH-CO)

-

δ 3.84 (s, 3H, OCH₃)

-

δ 2.38 (s, 3H, COCH₃)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 198.2 (C=O)

-

δ 161.5 (Ar-C-O)

-

δ 142.8 (Ar-CH=)

-

δ 129.9 (Ar-C)

-

δ 127.4 (Ar-CH)

-

δ 125.2 (=CH-CO)

-

δ 114.4 (Ar-CH)

-

δ 55.4 (OCH₃)

-

δ 27.4 (COCH₃)

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Key IR Absorptions (KBr, cm⁻¹):

-

~3050 (C-H stretch, aromatic)

-

~2950 (C-H stretch, aliphatic)

-

~1660 (C=O stretch, α,β-unsaturated ketone)

-

~1600, 1510, 1450 (C=C stretch, aromatic)

-

~1250 (C-O stretch, aryl ether)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Mass Spectrum (EI):

-

m/z 176 (M⁺, molecular ion)

-

m/z 161 ([M-CH₃]⁺)

-

m/z 133 ([M-COCH₃]⁺)

Applications in Research and Drug Development

This compound belongs to the chalcone family, a class of compounds known for their wide range of biological activities.[5][6][7] This has led to its investigation in several areas of drug development.

Anti-inflammatory Activity

Chalcones, including this compound and its derivatives, have demonstrated significant anti-inflammatory properties.[5][6][7] The mechanism of action is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[5][6] They can also suppress the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[5]

The anti-inflammatory action can be visualized through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB pathway by this compound.

Potential in Cancer Research

Several studies have explored the potential of chalcones as anti-cancer agents. While research on this compound itself is ongoing, related chalcone derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms of action are diverse and can involve the modulation of multiple signaling pathways critical for cancer cell survival and growth.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.[8]

Hazard Identification:

-

May cause an allergic skin reaction.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side-shields

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

-

Use in a well-ventilated area or under a fume hood.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily synthesizable compound with a rich chemical profile and promising biological activities. Its straightforward synthesis via the Claisen-Schmidt condensation makes it an accessible building block for further chemical modifications. The demonstrated anti-inflammatory properties and the potential for anti-cancer activity, characteristic of the chalcone scaffold, position this compound as a compound of significant interest for researchers in medicinal chemistry and drug development. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methoxyphenyl)but-3-en-2-one | C11H12O2 | CID 95414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Claisen-Schmidt Condensation [cs.gordon.edu]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

The Solubility Profile of p-Methoxybenzylideneacetone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of p-Methoxybenzylideneacetone (4-MBA), a compound of significant interest in pharmaceutical and materials science. A comprehensive overview of its solubility in a diverse range of organic solvents is presented, underpinned by a discussion of the molecular interactions governing its dissolution. This document details a robust experimental protocol for solubility determination, ensuring scientific integrity and reproducibility. Furthermore, a theoretical framework is provided to rationalize the observed solubility trends, offering predictive insights for formulation development and process optimization.

Introduction: The Significance of this compound

This compound, also known as p-anisalacetone or 4-(4-methoxyphenyl)-3-buten-2-one, is an aromatic ketone with a diverse range of applications.[1] Its structural features, comprising a methoxy-substituted phenyl ring conjugated to an α,β-unsaturated ketone, impart unique physicochemical properties that are central to its utility. In the pharmaceutical industry, it serves as a crucial intermediate in the synthesis of various bioactive molecules. Understanding its solubility is paramount for efficient reaction kinetics, purification, and the formulation of final drug products.

This guide aims to provide a detailed technical overview of the solubility of this compound in various organic solvents, offering a valuable resource for researchers, chemists, and formulation scientists.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | White or yellowish leafy crystals | [2] |

| Melting Point | 75-77 °C | [2] |

| Boiling Point | 267.83°C (rough estimate) | [2] |

| LogP | 2.25 | [2] |

The presence of both a polar carbonyl group and a methoxy group, along with a significant nonpolar aromatic ring and hydrocarbon chain, suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Solubility of this compound in Organic Solvents: A Qualitative Overview

Based on the principle of "like dissolves like," we can predict its general solubility behavior in different classes of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of these solvents to act as both hydrogen bond donors and acceptors allows for dipole-dipole interactions with the carbonyl and methoxy groups of this compound. However, the nonpolar regions of the molecule may limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Tetrahydrofuran): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar functionalities of this compound. The absence of strong hydrogen bonding networks in these solvents can enhance the dissolution of compounds with both polar and nonpolar characteristics.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in nonpolar solvents is expected to be influenced by the large nonpolar surface area of the benzene ring and the hydrocarbon chain. Van der Waals forces will be the primary intermolecular interactions.

A systematic experimental determination of solubility is crucial to move beyond these qualitative predictions and provide the quantitative data necessary for practical applications.

Experimental Determination of Solubility: A Validated Protocol

To ensure the generation of reliable and reproducible solubility data, a standardized experimental protocol is essential. The following section outlines a robust methodology for determining the solubility of this compound. This protocol is based on the well-established gravimetric "shake-flask" method, a technique widely used for solubility determination of chalcones and other organic compounds.[5][6]

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Vials with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Spectrophotometer (optional, for concentration determination)

Step-by-Step Experimental Workflow

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Causality Behind Experimental Choices

-

Use of Excess Solute: Adding an excess of this compound ensures that the solution reaches saturation, a critical prerequisite for determining the equilibrium solubility.

-

Sealed Vials: Prevents solvent evaporation, which would alter the concentration and lead to inaccurate results, especially with volatile organic solvents.

-

Constant Temperature and Agitation: Temperature is a critical factor influencing solubility. Maintaining a constant temperature is essential for reproducibility. Agitation facilitates the dissolution process and ensures that equilibrium is reached more rapidly.

-

Equilibration Time: A sufficient equilibration period is necessary to ensure that the dissolution process has reached a steady state. Preliminary experiments should be conducted to determine the optimal equilibration time.

-

Filtration: The removal of any undissolved solid particles is crucial to accurately determine the concentration of the dissolved solute in the supernatant. The filter material should be compatible with the solvent being used.

-

Gravimetric Analysis: The evaporation of the solvent and weighing the remaining solute is a direct and reliable method for determining the amount of dissolved solid.

Theoretical Considerations: Rationalizing Solubility Trends

The solubility of a solute in a solvent is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.

ΔG_mix = ΔH_mix - TΔS_mix

For dissolution to be favorable, ΔG_mix must be negative.

Enthalpy of Mixing

The enthalpy of mixing can be conceptualized as the energy balance between breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

Figure 2: Enthalpic contributions to the dissolution process.

The magnitude and nature of these interactions (van der Waals forces, dipole-dipole interactions, hydrogen bonding) will determine whether the overall process is endothermic (ΔH_mix > 0) or exothermic (ΔH_mix < 0).

Entropy of Mixing

The entropy of mixing is generally positive (ΔS_mix > 0) as the random mixing of solute and solvent molecules increases the disorder of the system. This term always favors dissolution.

The Role of Solvent Polarity

The polarity of the solvent plays a crucial role in its ability to solvate this compound. A solvent with a polarity that is well-matched to the solute will lead to stronger solute-solvent interactions, a more favorable enthalpy of mixing, and consequently, higher solubility. The diverse structural elements of this compound suggest that its highest solubility may be found in solvents of intermediate polarity that can effectively interact with both its polar and nonpolar regions.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a complete quantitative dataset is not yet publicly available, the provided experimental protocol offers a clear and robust pathway for generating this critical information. The theoretical discussion on the thermodynamics of dissolution provides a basis for interpreting experimental results and predicting solubility trends. For researchers and professionals in drug development and materials science, a thorough understanding of the solubility of this compound is an indispensable tool for optimizing synthetic routes, designing effective purification strategies, and developing novel formulations.

References

- 1. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methoxyphenyl)-3-buten-2-on | 943-88-4 [m.chemicalbook.com]

- 3. anisylidene acetone, 943-88-4 [thegoodscentscompany.com]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

p-Methoxybenzylideneacetone literature review

An In-depth Technical Guide to p-Methoxybenzylideneacetone: Synthesis, Properties, and Biological Significance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (p-MBA), a compound of significant interest in chemical synthesis and drug discovery. We will delve into its core chemical principles, provide field-proven synthetic protocols, and explore its emerging biological activities, grounding all claims in authoritative literature. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction: The Chemical Identity of this compound

This compound, systematically named (E)-4-(4-methoxyphenyl)but-3-en-2-one, is an α,β-unsaturated ketone.[1] It belongs to the chalcone family, a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of a methoxy group (-OCH₃) on the phenyl ring significantly influences its electronic properties and, consequently, its chemical reactivity and biological activity. This functional group is known to play a multifaceted role in the biological response of various compounds, often enhancing cytotoxic activity against cancer cell lines.[2][3]

The core structure of p-MBA makes it a valuable intermediate in organic synthesis and a scaffold for developing novel therapeutic agents. Its investigation spans various fields, from fragrance chemistry to medicinal chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | (E)-4-(4-methoxyphenyl)but-3-en-2-one | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| CAS Number | 943-88-4 | [1] |

| Appearance | Light yellow crystalline powder | [4] |

| Melting Point | 128-129 °C | [5][6] |

| Boiling Point | 492 °C | [5][6] |

Synthesis: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation . This reaction is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[7] In this case, acetone (which possesses reactive α-hydrogens) reacts with p-anisaldehyde (4-methoxybenzaldehyde), an aromatic aldehyde with no α-hydrogens.[7][8]

Mechanism of Action

The causality of the Claisen-Schmidt reaction is rooted in fundamental principles of carbonyl chemistry. The reaction is typically base-catalyzed (e.g., using sodium hydroxide).

-

Enolate Formation: The hydroxide ion (OH⁻) acts as a base, abstracting an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[8]

-

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of p-anisaldehyde. Since p-anisaldehyde lacks α-hydrogens, it cannot self-condense, which simplifies the reaction and leads to a single primary product rather than a mixture.[8]

-

Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol addition product).[9]

-

Dehydration (Condensation): The β-hydroxy ketone readily undergoes dehydration (loss of a water molecule) under the basic reaction conditions. This step is energetically favorable as it results in a conjugated system, extending from the aromatic ring through the double bond to the carbonyl group, which significantly stabilizes the final product.[8]

The overall synthetic workflow is visualized in the diagram below.

References

- 1. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BIS(4-METHOXYBENZYLIDENE)ACETONE | 2051-07-2 [amp.chemicalbook.com]

- 5. Cas 2051-07-2,BIS(4-METHOXYBENZYLIDENE)ACETONE | lookchem [lookchem.com]

- 6. 2051-07-2 CAS MSDS (BIS(4-METHOXYBENZYLIDENE)ACETONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. praxilabs.com [praxilabs.com]

- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones [mdpi.com]

theoretical studies of p-Methoxybenzylideneacetone

An In-depth Technical Guide to the Theoretical Studies of p-Methoxybenzylideneacetone

Abstract

This compound, also known as 4-(4-methoxyphenyl)-3-buten-2-one, is an α,β-unsaturated ketone that serves as a crucial intermediate in organic synthesis and a scaffold in medicinal chemistry.[1] Its chemical structure, featuring a methoxy-substituted benzene ring conjugated with a butenone moiety, imparts a unique combination of electronic and steric properties that are of significant interest for theoretical investigation. This guide provides a comprehensive exploration of the theoretical studies of this compound, grounded in computational chemistry. We will dissect its molecular geometry, spectroscopic signatures, and electronic characteristics through the lens of Density Functional Theory (DFT). Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, will be detailed to elucidate the molecule's reactivity, stability, and potential for intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational insights to guide experimental design and application development.

Foundational Concepts: Molecular Structure and Synthesis

This compound (p-MBA) is a solid organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[2] Its IUPAC name is (E)-4-(4-methoxyphenyl)but-3-en-2-one, indicating the trans configuration of the double bond, which is generally the more stable isomer.[2]

The synthesis of p-MBA is a classic example of a base-catalyzed Aldol condensation, specifically a Claisen-Schmidt condensation, between p-anisaldehyde (4-methoxybenzaldehyde) and acetone.[1] The reaction proceeds by the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. Subsequent dehydration yields the conjugated α,β-unsaturated ketone.[1]

Protocol 1: Synthesis via Aldol Condensation

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Acetone

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Deionized water

-

Round bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

In a round bottom flask, dissolve p-anisaldehyde in ethanol.

-

Add an equimolar amount of acetone to the solution and stir.

-

Slowly add the aqueous NaOH solution dropwise to the flask while stirring vigorously at room temperature. The base acts as a catalyst to generate the acetone enolate.

-

Continue stirring for approximately 30 minutes. A precipitate of this compound should form.

-

Add water to the reaction mixture to ensure complete precipitation of the product.[1]

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining NaOH.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[1]

-

Dry the purified solid and determine its melting point and yield.

The Computational Approach: A Theoretical Toolkit

Modern computational chemistry provides powerful tools to investigate molecular properties at the atomic level, offering insights that can be difficult to obtain through experimental means alone.[3] For a molecule like p-MBA, Density Functional Theory (DFT) is a highly effective method, balancing computational cost with accuracy.[4] Calculations are typically performed using a specific functional, such as B3LYP or B3PW91, and a basis set, like 6-311G(d,p) or 6-311++G(d,p), which describes the atomic orbitals.[4][5][6]

Workflow for Theoretical Analysis

The process of theoretical analysis follows a structured workflow, which can be visualized as follows:

References

Methodological & Application

Application Note & Protocol: Synthesis of p-Methoxybenzylideneacetone via Claisen-Schmidt Condensation

Introduction: The Significance of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and versatile carbon-carbon bond-forming reaction that serves as a cornerstone in synthetic organic chemistry.[1][2] It is a specific type of crossed-aldol condensation occurring between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2][3] This reaction is fundamental for the synthesis of α,β-unsaturated ketones, widely known as chalcones.[4] Chalcones are a significant class of compounds, acting as key precursors in the biosynthesis of flavonoids and exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4]

This application note provides a detailed protocol for the synthesis of p-Methoxybenzylideneacetone, a chalcone derivative, through the base-catalyzed Claisen-Schmidt condensation of p-anisaldehyde and acetone. The principles and procedures outlined herein are broadly applicable to the synthesis of other chalcone derivatives.

Mechanistic Overview

The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. The key steps are as follows:

-

Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (acetone) to form a nucleophilic enolate ion.[5][6][7] Aromatic aldehydes like p-anisaldehyde lack α-hydrogens and thus cannot form an enolate, ensuring they act solely as the electrophile.[3]

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde (p-anisaldehyde).[6][7]

-

Aldol Addition: This attack forms a β-hydroxy carbonyl intermediate (an aldol).[8]

-

Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone, this compound.[5][6] This dehydration is often spontaneous under the reaction conditions, driven by the formation of an extended conjugated system.[5]

Experimental Protocol: Synthesis of this compound

This protocol is designed for a laboratory scale synthesis. Appropriate scaling may be required for different applications.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| p-Anisaldehyde | ≥98% | Sigma-Aldrich | 123-11-5 | Ensure purity, as impurities can affect reaction yield and purity. |

| Acetone | ACS Grade | Fisher Scientific | 67-64-1 | Must be dry. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | 1310-73-2 | Highly corrosive. Handle with care. |

| Ethanol | 95% | Decon Labs | 64-17-5 | Used as the reaction solvent and for recrystallization. |

| Deionized Water | - | - | 7732-18-5 | For workup and washing. |

| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker | 7647-01-0 | For neutralization during workup. |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Mortar and pestle (for solvent-free alternative)

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of this compound.

Step-by-Step Procedure

3.4.1. Preparation of Reactants

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde (e.g., 10 mmol, 1.36 g) in 15 mL of 95% ethanol.

-

Add acetone (e.g., 10 mmol, 0.58 g, ~0.74 mL) to the solution and stir to ensure homogeneity.[9]

-

Rationale: Using a 1:1 molar ratio of aldehyde to ketone favors the formation of the mono-condensation product. Ethanol is a common solvent as it dissolves the reactants and the base catalyst.[10]

-

3.4.2. Base-Catalyzed Condensation

-

In a separate beaker, prepare a 10% NaOH solution by carefully dissolving NaOH pellets (e.g., 1.2 g) in 10.8 mL of deionized water.

-

While stirring the aldehyde-ketone solution at room temperature, add the 10% NaOH solution dropwise over 5-10 minutes.[5]

-

A precipitate should begin to form. Continue stirring the mixture at room temperature for approximately 30 minutes.[5][15]

3.4.3. Reaction Monitoring

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

Prepare a TLC plate and spot the starting material (p-anisaldehyde) and the reaction mixture.

-

Develop the plate using a suitable eluent system (e.g., hexane:ethyl acetate, 3:1 v/v).[16]

-

Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared or significantly diminished.

3.4.4. Workup and Isolation

-

Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water.[9]

-

Stir the mixture vigorously to ensure complete precipitation of the crude product.

-

If the solution is basic, neutralize it by adding a few drops of concentrated HCl until it is neutral to litmus paper.[17]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[16][18]

-

Wash the crystals with several portions of cold deionized water to remove any remaining NaOH and other water-soluble impurities.[5][18]

-

Allow the product to air dry on the filter paper or in a desiccator.

3.5. Purification: Recrystallization

While the crude product may be of sufficient purity for some applications, recrystallization is recommended to remove trace impurities.[16][17]

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate while swirling until the solid dissolves completely.[4][18] Avoid adding excess solvent.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.[4]

-

Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold 95% ethanol.[4]

-

Dry the purified product thoroughly to obtain pale yellow crystals.[16]

Alternative Solvent-Free Protocol

For a greener chemistry approach, a solvent-free method can be employed.[8]

-

In a mortar, combine p-anisaldehyde (1 eq) and acetone (1 eq).

-

Add solid NaOH (e.g., 20 mol%) to the mixture.[8]

-

Grind the mixture vigorously with a pestle for 5-15 minutes.[3] The mixture will typically form a paste and may solidify.[3]

-

Scrape the solid product from the mortar and transfer it to a beaker.

-

Add cold water and stir to dissolve the NaOH.

-

Collect the crude product by suction filtration and wash thoroughly with water until the filtrate is neutral.[3]

-

Purify by recrystallization from 95% ethanol as described above.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Property | Expected Value | Reference |

| IUPAC Name | (E)-4-(4-methoxyphenyl)but-3-en-2-one | [19] |

| Molecular Formula | C₁₁H₁₂O₂ | [19] |

| Molecular Weight | 176.21 g/mol | [19] |

| Appearance | Pale yellow crystalline solid | [16] |

| Melting Point | 72-74 °C | Literature Value |

| ¹H NMR (CDCl₃) | δ (ppm): 2.4 (s, 3H, -CH₃), 3.8 (s, 3H, -OCH₃), 6.6 (d, 1H, =CH-), 6.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.55 (d, 1H, =CH-) | [20][21][22] |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | - Inactive catalyst- Impure reactants- Insufficient reaction time | - Use fresh, high-purity NaOH.- Purify starting materials if necessary.- Monitor the reaction by TLC and extend the reaction time if needed.[10] |

| Formation of Byproducts | - Reaction temperature too high- Incorrect stoichiometry- Side reactions (e.g., Cannizzaro reaction) | - Maintain the reaction at room temperature or consider cooling.[10]- Use a slight excess of the ketone to suppress di-condensation.[10]- Ensure slow, controlled addition of the base to avoid high local concentrations.[10] |

| Oily Product | - Impurities present- Incomplete reaction | - Ensure thorough washing of the crude product.- Purify carefully by recrystallization or column chromatography.[4]- Confirm reaction completion with TLC. |

| Difficulty with Recrystallization | - Too much solvent used- Product is too soluble | - Evaporate some of the solvent and re-cool.- Try a different recrystallization solvent or a solvent pair. |

Safety Precautions

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[12][13] Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[14] Handle in a well-ventilated area or fume hood.[14] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][13][14]

-

p-Anisaldehyde and Acetone: These organic compounds are flammable and can be irritating. Handle them in a fume hood and avoid inhalation of vapors.

-

Hydrochloric Acid (HCl): Concentrated HCl is corrosive and releases toxic fumes. Handle with extreme care in a fume hood, wearing appropriate PPE.

Conclusion

The Claisen-Schmidt condensation is an efficient and reliable method for the synthesis of chalcones like this compound. The protocol detailed in this application note, including both solvent-based and solvent-free options, provides a clear pathway for researchers to obtain this valuable compound. Careful attention to reaction conditions, purification techniques, and safety procedures is essential for achieving high yields and purity.

References

- 1. byjus.com [byjus.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Claisen-Schmidt Condensation [cs.gordon.edu]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. magritek.com [magritek.com]

- 10. benchchem.com [benchchem.com]

- 11. quora.com [quora.com]

- 12. CCOHS: Sodium Hydroxide [ccohs.ca]

- 13. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 14. Safety Precautions while using Sodium Hydroxide Pellets [causticpellets.com]

- 15. scribd.com [scribd.com]

- 16. rsc.org [rsc.org]

- 17. jetir.org [jetir.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. hmdb.ca [hmdb.ca]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

Application Notes & Protocols: p-Methoxybenzylideneacetone as a Versatile Building Block in Organic Synthesis

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

p-Methoxybenzylideneacetone, a member of the chalcone family, is an exceptionally versatile and valuable building block in modern organic synthesis. Its unique α,β-unsaturated ketone framework, flanked by an electron-donating methoxy-substituted phenyl ring and a methyl group, provides multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. This guide delves into the core synthetic applications of this compound, offering not just protocols, but the underlying chemical principles that govern its reactivity. We will explore its synthesis via the Claisen-Schmidt condensation and its subsequent utility in Michael additions, further condensations, and the construction of medicinally relevant heterocyclic scaffolds. Each section is designed to provide both the practical "how" and the critical "why," empowering researchers to effectively harness this key synthetic intermediate.

Introduction: The Chemical Utility of this compound

This compound, systematically named (E)-4-(4-methoxyphenyl)but-3-en-2-one, is a pale-yellow crystalline solid.[1] Its structure is characterized by a conjugated system involving a carbonyl group, an alkene, and an aromatic ring. The presence of the electron-donating methoxy group (-OCH₃) at the para position of the phenyl ring significantly influences the electron density across this conjugated system, enhancing its reactivity and making it a prime substrate for a variety of organic transformations.

Key Structural Features & Reactivity:

-

Electrophilic Carbonyl Carbon: Susceptible to nucleophilic attack.

-

Electrophilic β-Carbon: The key site for conjugate (Michael) additions due to the electron-withdrawing effect of the adjacent carbonyl group.

-

Nucleophilic α-Carbon: The methyl group's α-protons are acidic and can be removed by a base to form an enolate, enabling it to act as a nucleophile in reactions like aldol condensations.

-

Alkene Double Bond: Can participate in cycloaddition reactions.

These reactive sites make this compound a foundational precursor for synthesizing a wide array of more complex molecules, including other chalcones, and notably, five- and six-membered heterocyclic compounds which are prevalent in pharmacologically active agents.[2][3]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference |

| IUPAC Name | (E)-4-(4-methoxyphenyl)but-3-en-2-one | [4] |

| Synonyms | Anisylidene acetone, 4-Methoxybenzalacetone | [4] |

| Molecular Formula | C₁₁H₁₂O₂ | [4] |

| Molecular Weight | 176.21 g/mol | [4] |

| CAS Number | 943-88-4 | [4] |

| Appearance | Faint yellow crystalline solid | [5] |

| Melting Point | 72-75 °C | N/A |

Foundational Synthesis: The Claisen-Schmidt Condensation

The most common and efficient method for preparing this compound is the Claisen-Schmidt condensation , a type of crossed aldol condensation.[6] This reaction involves the base-catalyzed condensation between an aromatic aldehyde lacking α-hydrogens (p-anisaldehyde) and a ketone with α-hydrogens (acetone).[7][8]

Causality of the Reaction: The reaction's success hinges on two key principles. First, p-anisaldehyde cannot self-condense as it has no α-protons. Second, while acetone can self-condense, the aromatic aldehyde's carbonyl group is more electrophilic and thus reacts preferentially with the acetone enolate. The initial β-hydroxy ketone adduct readily dehydrates under the basic reaction conditions to form the highly stable, conjugated α,β-unsaturated ketone product.[9]

Caption: Base-catalyzed mechanism for this compound synthesis.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established base-catalyzed aldol condensation procedures.[1][9]

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde), 10 mmol, 1.36 g, 1.2 mL

-

Acetone, 15 mL (used as reactant and solvent)

-

Potassium Hydroxide (KOH), 1.0 g

-

Distilled Water, 20 mL

-

Ethanol (for recrystallization)

-

100 mL Round Bottom Flask, Magnetic Stirrer, Stir Bar

Procedure:

-

Reaction Setup: In a 100 mL round bottom flask, dissolve 1.2 mL (10 mmol) of p-anisaldehyde in 15 mL of acetone. Add a magnetic stir bar.

-

Base Preparation: In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of potassium hydroxide in 20 mL of distilled water.

-

Reaction Initiation: While stirring the acetone solution, slowly add the potassium hydroxide solution over 2 minutes. The solution will typically turn yellow and may become warm.

-

Reaction Progress: Continue stirring the mixture at room temperature for 20-30 minutes. A precipitate should form during this time.

-

Product Precipitation: To ensure complete precipitation, add approximately 40 mL of cold distilled water to the reaction mixture and stir for another 5 minutes.

-

Isolation: Collect the solid product via vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate runs neutral (check with pH paper). This removes residual KOH.

-

Purification: Dry the crude solid. Recrystallize the product from a minimal amount of hot ethanol to yield pale yellow crystals.[1]

-

Characterization: Confirm product identity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[4]

Core Synthetic Applications & Protocols

Application: A Substrate for Further Condensation

This compound, possessing acidic α-protons on its methyl group, can itself act as the ketone component in a subsequent Claisen-Schmidt condensation. Reacting it with another equivalent of p-anisaldehyde yields 1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one, a symmetrical dienone.[9]

Why this works: The principle is identical to the initial synthesis. The enolate of this compound is formed by the base, which then attacks a second molecule of p-anisaldehyde. This stepwise approach allows for the controlled synthesis of both mono- and bis-addition products.[9]

Caption: Reaction workflow for dienone synthesis.

Procedure:

-

Reactant Solution: In a 100 mL round bottom flask, dissolve 0.60 g (3.4 mmol) of recrystallized this compound and 0.61 mL (5.1 mmol) of p-anisaldehyde in 15 mL of ethanol.[9]

-

Base Addition: Slowly add a solution of 0.8 g of KOH in 20 mL of water to the stirred reactant solution.[9]

-

Reaction Time: Stir the mixture vigorously at room temperature for 30 minutes. A yellow precipitate will form.

-

Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure dienone product.[9]

Application: Michael (1,4-Conjugate) Addition

The Michael reaction is a cornerstone of C-C bond formation, involving the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[10] this compound is an excellent Michael acceptor.

Causality of Reactivity: The polarization of the conjugated system places a partial positive charge (δ+) on the β-carbon, making it susceptible to attack by soft nucleophiles like enolates (e.g., from diethyl malonate) or organocuprates. The electron-donating methoxy group can subtly modulate this reactivity but the primary driving force is the powerful electron-withdrawing nature of the carbonyl group. The reaction is thermodynamically controlled, leading to the stable 1,4-adduct.[11]

Caption: General mechanism of the Michael Addition reaction.

Materials:

-

This compound, 5 mmol, 0.88 g

-

Diethyl malonate, 6 mmol, 0.96 g, 0.91 mL

-

Sodium ethoxide (NaOEt), 0.5 mmol (catalytic)

-

Anhydrous Ethanol, 20 mL

Procedure:

-

Catalyst Preparation: Prepare a solution of sodium ethoxide in ethanol or use a commercially available solution.

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound and diethyl malonate in anhydrous ethanol.

-

Initiation: Add the catalytic amount of sodium ethoxide to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.

-

Workup: Once the reaction is complete, neutralize the catalyst by adding a weak acid (e.g., a few drops of acetic acid or a saturated NH₄Cl solution).

-

Extraction: Remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel.

Application: Synthesis of Heterocyclic Scaffolds

A paramount application of this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.[12] The 1,3-dielectrophilic nature of the α,β-unsaturated ketone system is ideal for condensation reactions with 1,2- or 1,3-dinucleophilic reagents.

Why this works: Reagents like hydrazine (H₂N-NH₂) or substituted hydrazines react with the chalcone to form pyrazoline rings. The reaction proceeds via an initial Michael addition of one nitrogen atom to the β-carbon, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen on the carbonyl carbon, and subsequent dehydration.

Medicinal Relevance: Chalcone derivatives and the heterocycles synthesized from them exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][12][13][14]

Caption: Workflow for the synthesis of a pyrazoline heterocycle.

Materials:

-

This compound, 10 mmol, 1.76 g

-

Phenylhydrazine, 11 mmol, 1.19 g, 1.09 mL

-

Glacial Acetic Acid, 20 mL

-

Reflux condenser

Procedure:

-

Reaction Setup: Combine this compound and phenylhydrazine in a round bottom flask containing glacial acetic acid.

-

Heating: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time can vary, typically from 2 to 6 hours. Monitor progress with TLC.

-

Cooling & Precipitation: After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water.

-

Isolation: The solid product will precipitate. Collect the solid by vacuum filtration.

-

Washing: Wash the precipitate with cold water to remove residual acetic acid.

-

Purification: Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure pyrazoline derivative.

Safety and Handling

This compound and its precursors require careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes. May cause an allergic skin reaction.[4][16]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[17][18]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[16]

Conclusion

This compound's value extends far beyond its identity as a simple chalcone. It is a powerful and adaptable synthetic intermediate, whose reactivity is well-understood and readily exploited. The protocols and principles outlined in this guide demonstrate its utility in fundamental C-C bond-forming reactions and in the strategic construction of complex, biologically relevant heterocyclic systems. By understanding the causality behind its reactivity, researchers can confidently employ this compound as a key building block in the design and execution of novel synthetic pathways in drug discovery and materials science.

References

- 1. azom.com [azom.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101544552B - Method for synthesizing p- hydroxyphenylacetone - Google Patents [patents.google.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. Claisen-Schmidt Condensation [cs.gordon.edu]

- 8. praxilabs.com [praxilabs.com]

- 9. magritek.com [magritek.com]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. Michael Addition [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Methoxy Chalcone Derivatives: Promising Antimicrobial Agents Against Phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for p-Methoxybenzylideneacetone in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of a Chalcone Analogue

p-Methoxybenzylideneacetone, a methoxy-substituted chalcone derivative, has emerged as a compound of significant interest in the field of medicinal chemistry. Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide spectrum of biological activities. The presence of the methoxy group on the phenyl ring of this compound is often associated with enhanced bioavailability and potent biological effects, making it a promising scaffold for the development of novel therapeutic agents.[1][2] These application notes provide a comprehensive guide to the synthesis, in vitro evaluation, and in vivo assessment of this compound, offering detailed protocols and the scientific rationale behind the experimental designs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | (E)-4-(4-methoxyphenyl)but-3-en-2-one | PubChem |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem |

| Molecular Weight | 176.21 g/mol | PubChem |

| Appearance | Pale yellow solid | Internal Data |

| Melting Point | 72-74 °C | [3] |

| Solubility | Soluble in ethanol, acetone, and DMSO | [3] |

Synthesis of this compound via Aldol Condensation

The synthesis of this compound is readily achieved through a base-catalyzed aldol condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetone.[3][4][5] This reaction is efficient and yields the desired product with good purity after recrystallization.

Protocol: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve p-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL). Add a magnetic stir bar to the flask.[4][5]

-

Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (1.0 g) in water (20 mL). Slowly add the potassium hydroxide solution to the stirred solution of p-anisaldehyde and acetone over a period of 2 minutes.[4][5]

-

Reaction: Continue stirring the reaction mixture at room temperature for 20 minutes. A precipitate will form as the reaction progresses.

-

Precipitation and Isolation: After 20 minutes, add approximately 40 mL of cold water to the reaction mixture to ensure complete precipitation of the product.[4]

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with four 25-mL portions of cold water to remove any remaining reactants and base.[3]

-

Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[3]

-

Drying: Collect the purified crystals by vacuum filtration and allow them to air dry completely.

-

Characterization: Determine the melting point and obtain an NMR spectrum to confirm the structure and purity of the synthesized this compound.[3]